N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16327861
InChI: InChI=1S/C19H21ClN4O4S/c20-14-2-1-13-5-8-23(17(13)11-14)9-7-21-19(26)16-3-4-18(25)24(22-16)15-6-10-29(27,28)12-15/h1-2,5,8,11,15H,3-4,6-7,9-10,12H2,(H,21,26)
SMILES:
Molecular Formula: C19H21ClN4O4S
Molecular Weight: 436.9 g/mol

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

CAS No.:

Cat. No.: VC16327861

Molecular Formula: C19H21ClN4O4S

Molecular Weight: 436.9 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide -

Specification

Molecular Formula C19H21ClN4O4S
Molecular Weight 436.9 g/mol
IUPAC Name N-[2-(6-chloroindol-1-yl)ethyl]-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide
Standard InChI InChI=1S/C19H21ClN4O4S/c20-14-2-1-13-5-8-23(17(13)11-14)9-7-21-19(26)16-3-4-18(25)24(22-16)15-6-10-29(27,28)12-15/h1-2,5,8,11,15H,3-4,6-7,9-10,12H2,(H,21,26)
Standard InChI Key LFRVZSJMZOZSTH-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Introduction

Molecular Formula and Weight

  • Molecular Formula: C17_{17}H15_{15}ClN4_{4}O3_{3}S

  • Molecular Weight: Approximately 374.8 g/mol .

2D and 3D Representations

The chemical structure can be visualized in both 2D and 3D conformations for better understanding of its spatial arrangement .

General Synthetic Approach

The synthesis of such compounds typically involves:

  • Formation of the indole derivative through chlorination and alkylation reactions.

  • Coupling the indole derivative with a tetrahydrothiophene sulfone precursor.

  • Cyclization to form the tetrahydropyridazine ring system.

  • Introduction of the carboxamide group via amide coupling reactions.

Experimental Techniques

Common methods include:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation.

  • Liquid Chromatography–Mass Spectrometry (LC-MS) for purity and molecular weight determination .

Potential Applications

This compound's structural features suggest it may exhibit:

  • Anti-inflammatory activity: The indole moiety is known to interact with enzymes like cyclooxygenase or lipoxygenase .

  • Anticancer properties: The sulfone group and heterocyclic core are often associated with antiproliferative effects against tumor cells .

Molecular Docking Studies

Preliminary in silico studies suggest that the compound could act as a potential inhibitor for enzymes such as 5-lipoxygenase (5-LOX), making it a candidate for anti-inflammatory drug development .

Comparative Data Table

PropertyValue/Description
Molecular FormulaC17_{17}H15_{15}ClN4_{4}O3_{3}S
Molecular Weight~374.8 g/mol
Key Functional GroupsIndole, Sulfone, Tetrahydropyridazine, Carboxamide
Potential ApplicationsAnti-inflammatory, Anticancer
Analytical TechniquesNMR, LC-MS

Research Outlook

While this compound shows promise based on its structural features and preliminary studies, further research is needed to:

  • Optimize its synthesis for higher yields and purity.

  • Conduct in vitro and in vivo biological assays to confirm its activity.

  • Evaluate its pharmacokinetics and toxicity profile.

This compound represents an exciting avenue for drug discovery, particularly in the fields of anti-inflammatory and anticancer therapeutics.

Note: The information provided is based on available data sources and general knowledge of organic chemistry principles applied to heterocyclic compounds.

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